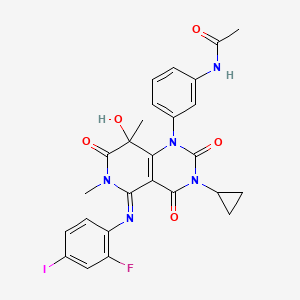
Silodosin-d6 beta-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silodosin-d6 beta-D-Glucuronide Sodium Salt is a deuterated metabolite of Silodosin, an alpha-1 adrenergic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Silodosin. It is formed through the glucuronidation of Silodosin by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT2B7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin-d6 beta-D-Glucuronide Sodium Salt involves several steps:
Deuteration of Silodosin: Silodosin is first deuterated to produce Silodosin-d6. This involves the replacement of hydrogen atoms with deuterium.
Glucuronidation: The deuterated Silodosin undergoes glucuronidation, a process where a glucuronic acid moiety is added to the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale deuteration: Using deuterium gas or deuterated solvents to replace hydrogen atoms in Silodosin.
Enzymatic glucuronidation: Employing bioreactors with immobilized UGT2B7 enzymes to facilitate the glucuronidation process.
Chemical Reactions Analysis
Types of Reactions
Silodosin-d6 beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Silodosin-d6.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized metabolites of this compound.
Reduction: Silodosin-d6 and its reduced forms.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
Silodosin-d6 beta-D-Glucuronide Sodium Salt has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Silodosin.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of Silodosin.
Drug Development: Assists in the development of new drugs by providing insights into the metabolism and pharmacokinetics of Silodosin.
Biological Research: Used in studies related to alpha-1 adrenergic receptors and their role in various physiological processes.
Mechanism of Action
Silodosin-d6 beta-D-Glucuronide Sodium Salt exerts its effects by interacting with alpha-1 adrenergic receptors. These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra. By binding to these receptors, the compound helps in relaxing the smooth muscles, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Comparison with Similar Compounds
Similar Compounds
Silodosin: The parent compound, an alpha-1 adrenergic receptor antagonist.
Silodosin-d4 beta-D-Glucuronide Sodium Salt: Another deuterated metabolite of Silodosin with similar properties.
Silodosin Glucuronide Sodium Salt: The non-deuterated form of the compound.
Uniqueness
Silodosin-d6 beta-D-Glucuronide Sodium Salt is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms makes the compound more stable and allows for precise tracking in metabolic studies.
Properties
Molecular Formula |
C31H39F3N3NaO10 |
|---|---|
Molecular Weight |
699.7 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]-1,1,2,2,3,3-hexadeuteriopropoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i4D2,9D2,11D2; |
InChI Key |
SSXDGVSHJRFUEJ-CVFGIIBWSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


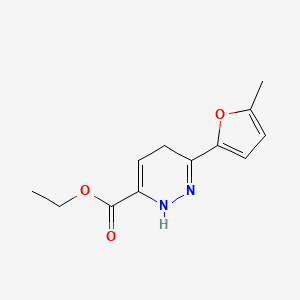
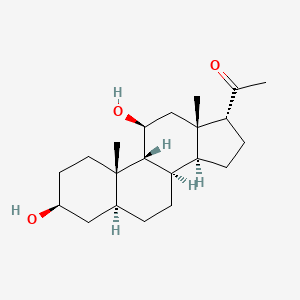
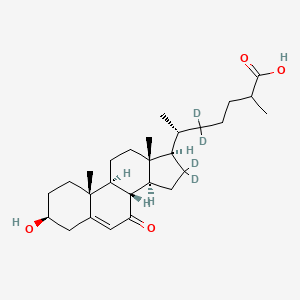
![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)


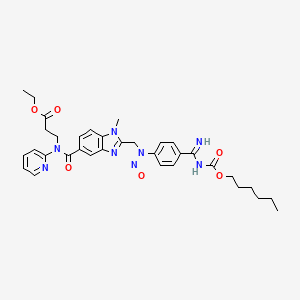
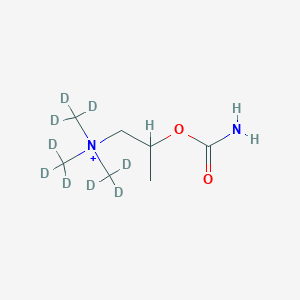

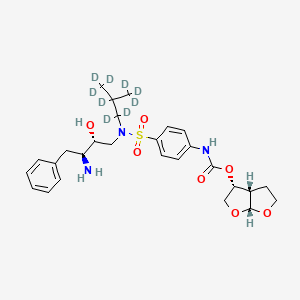
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
